molecular formula C20H21N3O B1663263 3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one CAS No. 442567-76-2

3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one

Cat. No.: B1663263
CAS No.: 442567-76-2
M. Wt: 319.4 g/mol
InChI Key: XNRPWZMOVUAHLY-UHFFFAOYSA-N
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Description

2-[2-(Diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one is a complex organic compound with the molecular formula C20H21N3O and a molecular weight of 319.4 g/mol This compound is characterized by its unique structure, which includes multiple aromatic rings and a tertiary amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one typically involves multi-step organic reactions. One common method includes the condensation of indeno[1,2,3-de]phthalazine with diethylaminoethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-[2-(Diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one involves its interaction with specific molecular targets. The compound’s tertiary amine group can participate in hydrogen bonding and electrostatic interactions, influencing its binding to biological molecules. Additionally, the aromatic rings can engage in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Dimethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one
  • 2-[2-(Pyrrolidino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one
  • 2-[2-(Morpholino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one

Uniqueness

2-[2-(Diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one is unique due to its specific diethylaminoethyl group, which imparts distinct chemical properties and reactivity. This group can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-3-22(4-2)12-13-23-20(24)17-11-7-10-15-14-8-5-6-9-16(14)19(21-23)18(15)17/h5-11H,3-4,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRPWZMOVUAHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C3C(=CC=C2)C4=CC=CC=C4C3=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one
Reactant of Route 2
Reactant of Route 2
3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one
Reactant of Route 3
Reactant of Route 3
3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one
Reactant of Route 4
Reactant of Route 4
3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one
Reactant of Route 5
Reactant of Route 5
3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one
Reactant of Route 6
Reactant of Route 6
3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one

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